molecular formula C11H15N3O B1438128 N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide CAS No. 1132659-16-5

N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide

Cat. No. B1438128
M. Wt: 205.26 g/mol
InChI Key: AFUXSLOZFGPQPN-UHFFFAOYSA-N
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Description

“N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide” is a compound with the molecular formula C11H15N3O and a molecular weight of 205.26 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the use of multicomponent reactions (MCRs), such as the Ugi reaction . The Ugi reaction involves the reaction of phenylglyoxal, aromatic amines, coumarin-3-carboxylic acid, and isocyanides in methanol . The products are then treated with N-alkylpiperazines to afford the novel N-substituted pyrrolidine-2-one containing piperazine derivatives .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical And Chemical Properties Analysis

“N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide” has a molecular weight of 205.26 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Synthesis and Characterization

N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide and its derivatives are synthesized for various research purposes. For instance, Yang et al. (2017) synthesized N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, which can form coordinate bonds with metal ions and are potential agents for targeted delivery of nitric oxide (NO) to biological sites such as tumors (Yang et al., 2017).

Coordination Chemistry and Catalysis

These compounds are also used in coordination chemistry. For example, Debono et al. (2007) discussed the synthesis of ONN-tridentate unsymmetrical pincer ligands, including N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide derivatives, which were shown to be very active catalysts in various chemical reactions (Debono et al., 2007).

Crystal Structure Analysis

In the field of crystallography, the structure of N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide derivatives has been analyzed to understand molecular interactions. Artheswari et al. (2019) examined the crystal structure of a specific derivative, highlighting the orientation of pyridine and benzene rings (Artheswari et al., 2019).

Synthetic Applications

These compounds are also key intermediates in synthetic chemistry. For instance, Calvo et al. (2002) used Weinreb N-vinylprolinamides, a related compound, for synthesizing 2,3-dihydropyrrolizines (Calvo et al., 2002).

properties

IUPAC Name

N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(10-4-2-6-13-10)14-8-9-3-1-5-12-7-9/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUXSLOZFGPQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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